molecular formula C6H5ClN4S B14881614 3-chloro-4-(1-methyl-1H-pyrazol-5-yl)-1,2,5-thiadiazole

3-chloro-4-(1-methyl-1H-pyrazol-5-yl)-1,2,5-thiadiazole

Cat. No.: B14881614
M. Wt: 200.65 g/mol
InChI Key: LOIUAGHYFQWSQI-UHFFFAOYSA-N
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Description

3-chloro-4-(1-methyl-1H-pyrazol-5-yl)-1,2,5-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(1-methyl-1H-pyrazol-5-yl)-1,2,5-thiadiazole typically involves the reaction of 3-chloro-1,2,5-thiadiazole with 1-methyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(1-methyl-1H-pyrazol-5-yl)-1,2,5-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-4-(1-methyl-1H-pyrazol-5-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. For instance, in its antileishmanial activity, it may inhibit key enzymes in the parasite’s metabolic pathways, leading to its death. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 5-chloro-1,3-dimethyl-1H-pyrazol-4-yl(2-fluorophenyl)methanone

Uniqueness

3-chloro-4-(1-methyl-1H-pyrazol-5-yl)-1,2,5-thiadiazole is unique due to its specific combination of a thiadiazole ring and a pyrazole moiety, which imparts distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C6H5ClN4S

Molecular Weight

200.65 g/mol

IUPAC Name

3-chloro-4-(2-methylpyrazol-3-yl)-1,2,5-thiadiazole

InChI

InChI=1S/C6H5ClN4S/c1-11-4(2-3-8-11)5-6(7)10-12-9-5/h2-3H,1H3

InChI Key

LOIUAGHYFQWSQI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NSN=C2Cl

Origin of Product

United States

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